6-Bromo-4-fluoronaphthalene-1-carbonitrile
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Overview
Description
6-Bromo-4-fluoro-1-naphthonitrile is an organic compound that belongs to the class of naphthonitriles It is characterized by the presence of bromine and fluorine atoms attached to a naphthalene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-1-naphthonitrile typically involves the bromination and fluorination of naphthalene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the naphthalene ring. For example, the reaction may be carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of 6-bromo-4-fluoro-1-naphthonitrile may involve large-scale halogenation reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1-naphthonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
6-Bromo-4-fluoro-1-naphthonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and function. The nitrile group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the nitrile group and naphthalene ring.
4-Fluoro-1-naphthonitrile: Similar but lacks the bromine atom.
6-Bromo-1-naphthonitrile: Similar but lacks the fluorine atom.
Uniqueness
6-Bromo-4-fluoro-1-naphthonitrile is unique due to the presence of both bromine and fluorine atoms on the naphthalene ring, along with a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
918441-59-5 |
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Molecular Formula |
C11H5BrFN |
Molecular Weight |
250.07 g/mol |
IUPAC Name |
6-bromo-4-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5BrFN/c12-8-2-3-9-7(6-14)1-4-11(13)10(9)5-8/h1-5H |
InChI Key |
LJKOPUHRMUVVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1Br)F)C#N |
Origin of Product |
United States |
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